molecular formula C7H4BrNO2 B1377705 2-bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 1368152-84-4

2-bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No. B1377705
Key on ui cas rn: 1368152-84-4
M. Wt: 214.02 g/mol
InChI Key: PBYOWGCHBSVJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09440987B2

Procedure details

A mixture of 3-(5-bromo-2-furyl)acryloyl azide (20.7 g), diphenyl ether (200 mL) and tributylamine (16 mL) was stirred at 220-230° C. for 30 min under a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, and tert-butyl methyl ether (200 mL) was added thereto. The resulting solid was collected by filtration. The obtained solid was purified by silica gel column chromatography (hexane, then ethyl acetate/THF), followed by HPLC (C18, mobile phase: water/acetonitrile (including 0.1% TFA)). To the obtained fraction was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, concentrated in vacuo, and recrystallized from ethyl acetate to give the title compound (7.00 g) as a white solid.
Name
3-(5-bromo-2-furyl)acryloyl azide
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([CH:7]=[CH:8]C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C1([O:20][C:21]2C=CC=CC=2)C=CC=CC=1.C([N:31](CCCC)CCCC)CCC>COC(C)(C)C>[Br:1][C:2]1[O:6][C:5]2[CH:7]=[CH:8][NH:31][C:21](=[O:20])[C:4]=2[CH:3]=1

Inputs

Step One
Name
3-(5-bromo-2-furyl)acryloyl azide
Quantity
20.7 g
Type
reactant
Smiles
BrC1=CC=C(O1)C=CC(=O)N=[N+]=[N-]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 220-230° C. for 30 min under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was purified by silica gel column chromatography (hexane
ADDITION
Type
ADDITION
Details
To the obtained fraction was added a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=2C(NC=CC2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.